molecular formula C17H19ClN4O3S B11025227 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11025227
M. Wt: 394.9 g/mol
InChI Key: GVYVAKHDYDPFLY-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiadiazole moiety: This step often involves the reaction of a suitable thiadiazole precursor with the pyrrolidine intermediate.

    Attachment of the chlorinated methoxyphenyl group: This can be done through a substitution reaction, where the chlorinated methoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include:

    Scaling up the reaction conditions: Adjusting temperature, pressure, and solvent conditions to suit large-scale production.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorinated methoxyphenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can produce various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological molecules and potential bioactivity.

    Medicine: As a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-acetylphenyl)piperidine-4-carboxamide
  • 1-(4-aminopiperidin-1-yl)ethanone
  • 1-(5-amino-1,3-dihydroisoindol-2-yl)ethanone

Uniqueness

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C17H19ClN4O3S

Molecular Weight

394.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19ClN4O3S/c1-3-4-14-20-21-17(26-14)19-16(24)10-7-15(23)22(9-10)12-8-11(18)5-6-13(12)25-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,19,21,24)

InChI Key

GVYVAKHDYDPFLY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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